molecular formula C10H12BrFN2 B1375271 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine CAS No. 1466153-77-4

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine

Cat. No. B1375271
CAS RN: 1466153-77-4
M. Wt: 259.12 g/mol
InChI Key: VDBUNRIDDJUGDS-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine (1-BFM-A) is an organofluorine compound that has been studied for its potential applications in various scientific research fields. It is a relatively new compound, discovered in 2013, and has been used for a variety of purposes since then. Its chemical structure is composed of an azetidin-3-amine group, with a bromo-4-fluorophenylmethyl group attached to the nitrogen atom. It is a highly stable compound, with a high boiling point and melting point, making it suitable for use in a variety of experiments.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine and its derivatives have been explored in the synthesis of novel compounds with potential antimicrobial properties. Research demonstrates the synthesis of various azetidin-2-ones and their evaluation as antimicrobial agents. For instance, a study by Ansari and Lal (2009) showed the synthesis of novel azetidin-2-ones and their effectiveness in combating microbial infections (Ansari & Lal, 2009). Similarly, another research by Sharma et al. (2013) involved synthesizing azetidin-2-one derivatives and exploring their anti-inflammatory activities, indicating their therapeutic potential beyond antimicrobial uses (Sharma, Maheshwari, & Bindal, 2013).

Cytotoxic Activity

The cytotoxic properties of azetidin-2-one derivatives are another area of interest. A study by Noolvi et al. (2014) synthesized azetidine-2-one derivatives of 1H-benzimidazole and evaluated their antibacterial and cytotoxic properties, uncovering compounds with significant in vitro cytotoxic activity (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Pharmaceutical Synthesis

In pharmaceutical synthesis, these compounds have been used as intermediates or as part of more complex molecular structures. For example, Gérard, Raoul, and Sapi (2006) reported a methodology for synthesizing N-alkylated 2-substituted azetidin-3-ones, highlighting the versatility of these compounds in pharmaceutical chemistry (Gérard, Raoul, & Sapi, 2006).

Antioxidant and Antitubercular Activities

Research by Chandrashekaraiah et al. (2014) focused on synthesizing pyrimidine-azetidinone analogues and assessing their antioxidant, antimicrobial, and antitubercular activities. This study illustrates the potential of these compounds in treating various health conditions, including tuberculosis (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Cholesterol Absorption Inhibition

The compound's potential in inhibiting cholesterol absorption was explored by Rosenblum et al. (1998), who synthesized a related azetidinone and evaluated its efficacy in lowering liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum, Huynh, Afonso, Davis, Yumibe, Clader, & Burnett, 1998).

properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2/c11-9-3-7(1-2-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBUNRIDDJUGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine

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